molecular formula C9H5F11O2 B14329768 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)butan-2-yl 2-methylprop-2-enoate CAS No. 101061-05-6

1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)butan-2-yl 2-methylprop-2-enoate

Cat. No.: B14329768
CAS No.: 101061-05-6
M. Wt: 354.12 g/mol
InChI Key: ZYEKBRZVGPYUIW-UHFFFAOYSA-N
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Description

1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)butan-2-yl 2-methylprop-2-enoate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to chemical reactions. This compound is of interest in various fields due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)butan-2-yl 2-methylprop-2-enoate typically involves the reaction of fluorinated alcohols with acrylate esters under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor at a controlled rate. The use of advanced separation techniques, such as distillation or chromatography, ensures the isolation of the pure compound from the reaction mixture. The scalability of the process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)butan-2-yl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)butan-2-yl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty polymers and coatings due to its high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)butan-2-yl 2-methylprop-2-enoate involves its interaction with molecular targets through various pathways. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to changes in the structure and function of proteins and enzymes, thereby influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Another fluorinated compound with similar properties.

    Octafluoro-1,4-diiodobutane: Known for its use as a halogen bond donor.

    Perfluoro-2-butene: A perfluorinated compound with distinct reactivity.

Uniqueness

1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)butan-2-yl 2-methylprop-2-enoate stands out due to its specific combination of fluorine atoms and the presence of an acrylate ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

101061-05-6

Molecular Formula

C9H5F11O2

Molecular Weight

354.12 g/mol

IUPAC Name

[1,1,1,3,3,4,4,4-octafluoro-2-(trifluoromethyl)butan-2-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C9H5F11O2/c1-3(2)4(21)22-5(7(12,13)14,8(15,16)17)6(10,11)9(18,19)20/h1H2,2H3

InChI Key

ZYEKBRZVGPYUIW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C(C(F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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